Cortisone Acetate

Secondary Adrenal Insufficiency Metabolic Profile Hydrocortisone

Cortisone Acetate (CAS 50-04-4) is a synthetic glucocorticoid prodrug requiring hepatic conversion to active cortisol via 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)—a critical differentiator from direct-acting hydrocortisone. This prodrug status introduces a delayed, reduced peak serum cortisol concentration and enables tissue-specific glucocorticoid amplification. With an anti-inflammatory potency of 0.8 vs. hydrocortisone and equipotent mineralocorticoid activity, it provides balanced fluid/electrolyte regulation distinct from pure glucocorticoids like dexamethasone. For adrenal insufficiency maintenance, Cortisone Acetate offers metabolic advantages over hydrocortisone, mitigating weight gain and glycemic deterioration. Ideal for 11β-HSD1 research, pre-receptor metabolism studies, and long-term corticosteroid replacement protocols requiring both glucocorticoid and mineralocorticoid coverage. Not for intramuscular administration. Generic substitution with hydrocortisone or prednisolone is not recommended without clinical reevaluation.

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
CAS No. 50-04-4
Cat. No. B1669443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortisone Acetate
CAS50-04-4
Synonyms17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl acetate
Adreson
Cortisone
cortisone acetate
Cortone acetate
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1
InChIKeyITRJWOMZKQRYTA-RFZYENFJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility2.78e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cortisone Acetate (CAS 50-04-4) Prodrug Pharmacology & Therapeutic Distinctions


Cortisone Acetate (CAS 50-04-4) is a synthetic glucocorticoid prodrug. It is a short- to intermediate-acting corticosteroid characterized by its requirement for hepatic conversion to the active metabolite, cortisol, via the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to exert its biological effects [1]. This prodrug status is a primary differentiator from its direct active analog, hydrocortisone. Cortisone Acetate exhibits an equivalent anti-inflammatory potency of 0.8 relative to hydrocortisone (25 mg CA = 20 mg HC) and possesses mineralocorticoid activity equipotent to its glucocorticoid effect, which distinguishes it from more potent, purely glucocorticoid synthetic steroids like dexamethasone [2].

Why Cortisone Acetate (50-04-4) Cannot Be Automatically Substituted for Other Glucocorticoids


Generic substitution between glucocorticoids is not recommended due to critical pharmacologic and clinical differences. Cortisone Acetate is a prodrug that requires conversion by 11β-HSD1 to cortisol to become active, while drugs like hydrocortisone and prednisolone are already in their active forms [1]. This metabolic step introduces variability and a delayed, reduced peak serum cortisol concentration compared to hydrocortisone [2]. Furthermore, Cortisone Acetate's equipotent mineralocorticoid activity (0.8 relative to hydrocortisone) is a significant departure from synthetic glucocorticoids like dexamethasone, which has no mineralocorticoid activity, leading to distinct effects on fluid and electrolyte balance [3]. These fundamental differences in activation, potency, and physiological impact preclude simple dose-for-dose interchange without careful clinical consideration.

Quantitative Evidence for Selecting Cortisone Acetate (50-04-4) Over Analogs


Reduced Metabolic Impact vs. Hydrocortisone: Evidence from Secondary Adrenal Insufficiency

In a post-hoc analysis of 229 patients with secondary adrenal insufficiency (SAI), a switch from Cortisone Acetate (CA) to an equivalent dose of Hydrocortisone (HC) resulted in a significantly worsened metabolic profile [1]. This demonstrates that despite equivalent dosing guidelines, CA exerts a less powerful metabolic action than HC. The study provides direct, quantitative evidence of CA's distinct metabolic impact, which is a critical consideration for long-term replacement therapy.

Secondary Adrenal Insufficiency Metabolic Profile Hydrocortisone

Inferior Biochemical Control in Congenital Adrenal Hyperplasia vs. Hydrocortisone

A direct clinical comparison in 10 congenital adrenal hyperplasia (CAH) patients showed that Cortisone Acetate (CA) was inferior to Hydrocortisone (HC) for achieving biochemical control. Upon switching patients from CA to HC, markers of disease control improved significantly, while dose requirements were markedly higher for CA [1]. This evidence firmly establishes that CA is not an equivalent substitute for HC in this specific patient population, guiding therapeutic selection based on disease state.

Congenital Adrenal Hyperplasia Biochemical Control Hydrocortisone

Differential Absorption and Efficacy by Route of Administration vs. Hydrocortisone Hemisuccinate

The absorption and efficacy of Cortisone Acetate (CA) is highly dependent on the route of administration. A comparative study in adrenalectomized patients demonstrated that intramuscular (IM) injection of CA was ineffective, whereas Hydrocortisone Hemisuccinate (HC) was effective via the same route [1]. This stark difference is not observed with oral administration. This evidence is essential for clinical management, particularly in acute or emergency settings where reliable glucocorticoid absorption is critical.

Adrenal Insufficiency Pharmacokinetics Intramuscular Administration

Corticosteroid Potency Profile vs. Prednisone and Dexamethasone

Cortisone Acetate has a unique potency profile among glucocorticoids. Unlike more potent synthetic analogs, it retains a balanced, moderate glucocorticoid effect coupled with significant mineralocorticoid activity [1]. This profile contrasts sharply with prednisone/prednisolone, which have 5-fold higher glucocorticoid potency but similar mineralocorticoid activity, and dexamethasone, which has 37.5-fold higher glucocorticoid potency but no mineralocorticoid activity [1]. This distinction is fundamental for selecting a corticosteroid when mineralocorticoid effects are either desired or must be avoided.

Glucocorticoid Potency Mineralocorticoid Potency Drug Selection

Key Applications for Cortisone Acetate (50-04-4) Based on Differential Evidence


Long-Term Physiologic Replacement in Adrenal Insufficiency

For patients with adrenal insufficiency, particularly those with secondary adrenal insufficiency (SAI), Cortisone Acetate (CA) may be a preferred long-term maintenance option over hydrocortisone (HC) due to its less potent metabolic action. Quantitative evidence shows that switching from CA to an equivalent dose of HC worsens metabolic parameters, including weight gain and glycemic control [1]. Therefore, procurement of CA is justified for clinicians aiming to minimize the adverse metabolic side effects associated with long-term glucocorticoid therapy. This evidence-based selection provides a clear rationale for preferring CA in this patient population.

Investigational Studies on Prodrug Activation via 11β-HSD1

Cortisone Acetate's status as a prodrug that requires enzymatic conversion by 11β-HSD1 to cortisol makes it a valuable tool in research [1]. Researchers investigating the role of 11β-HSD1 in tissue-specific glucocorticoid amplification, metabolic disease, or congenital adrenal hyperplasia [2] can use CA as a functional probe. Its differential activity compared to the active hormone, cortisol, allows for the study of pre-receptor glucocorticoid metabolism. This application is grounded in the fundamental pharmacologic evidence of CA's mechanism of action.

Oral Maintenance Therapy in Chronic Conditions Requiring Both Glucocorticoid and Mineralocorticoid Activity

In chronic, non-acute settings where both glucocorticoid and mineralocorticoid replacement is needed, oral Cortisone Acetate offers a balanced, moderate potency profile [1]. Unlike dexamethasone, which has no mineralocorticoid activity, CA provides both actions [1]. While oral CA and HC have similar oral efficacy [2], the nuanced metabolic and potency profile of CA may guide its use in specific patient subsets or in markets where it is a preferred agent. Its use is appropriate for oral maintenance, but not for acute management via the intramuscular route, where it is ineffective [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cortisone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.